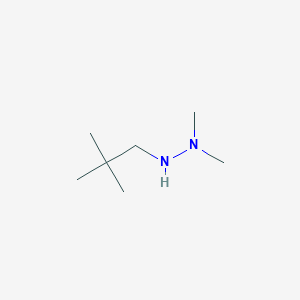

Dimethylaminoneopentyl amine

Cat. No. B8568956

M. Wt: 130.23 g/mol

InChI Key: HRHKBQXBOFVHMK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04675442

Procedure details

The methods according to the present invention starting the methyl, ethyl, or butyl esters of acrylic acid or of methacrylic acid (R2 =methyl, ethyl, butyl) are particularly preferred, since they can be carried out on a technical scale and the alcohols which are cleaved in both reactions (R2OH of IV) can be easily removed from the reaction mixture. The embodiment employing primary amines should be particularly mentioned, i.e. wherein R3 represents hydrogen. Further, R4 preferably stands for a substituent which imparts to the amine a boiling point of 80° C. or more. Further, reaction with an aminoalkyl amine, particularly with dialkylaminoalkyl amines such as dimethylaminopropyl amine, or with dimethylaminoneopentyl amine inter alia is of interest, as is reaction with an aralkyl amine, and an aromatic amine such as aniline, naphthylamine, and benzylamine, as well as reaction with an alkylene diamine to form a bis-acrylamide or bis-methacrylamide.

[Compound]

Name

aralkyl amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

aromatic amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

alkylene diamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

methyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

butyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

R2OH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

IV

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

dialkylaminoalkyl amines

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:5])(=O)[CH:2]=[CH2:3].[C:6]([OH:11])(=O)[C:7](C)=[CH2:8].CN(CC[CH2:17][NH2:18])C.C[N:20](NCC(C)(C)C)C.NC1C=CC=CC=1.C1C=CC2C=C(N)C=CC=2C=1.C(N)C1C=CC=CC=1>>[CH2:8]=[CH:7][C:6]([NH:20][CH2:17][NH:18][C:1]([CH:2]=[CH2:3])=[O:5])=[O:11]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)CCCN

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)NCC(C)(C)C

|

Step Three

[Compound]

|

Name

|

aralkyl amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

aromatic amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC=2C=C(C=CC2C1)N

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)N

|

[Compound]

|

Name

|

alkylene diamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

methyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

butyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O

|

Step Nine

[Compound]

|

Name

|

alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

R2OH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

IV

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

dialkylaminoalkyl amines

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be easily removed from the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Further, reaction with an aminoalkyl amine

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=CC(=O)NCNC(=O)C=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |